N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a chemical compound that has garnered significant attention in the scientific and research community due to its potential applications in various fields. The IUPAC name of a similar compound is [1- (cyclopropylsulfonyl)-4-piperidinyl]methanamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial in understanding its behavior and potential applications. For a similar compound, [1- (cyclopropylsulfonyl)-4-piperidinyl]methanamine, the molecular weight is 218.32, and it is a solid at room temperature .Scientific Research Applications
Molecular Interaction and Conformational Analysis
Research on similar compounds to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has focused on their interaction with cannabinoid receptors. Conformational analysis using molecular orbital methods identified distinct conformations influencing the energetic stability and binding interactions with receptors (Shim et al., 2002).
Receptor Selectivity and Pharmacological Potential
Studies on arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which are structurally similar to the compound , have shown potential as selective 5-HT7 receptor antagonists and multifunctional agents. These compounds have demonstrated promising antidepressant-like and pro-cognitive properties, indicating their potential in treating central nervous system disorders (Canale et al., 2016).
Structure-Activity Relationships
The structure-activity relationships of pyrazole derivatives, particularly those acting as cannabinoid receptor antagonists, have been extensively studied. Key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, aiding in the search for more selective and potent cannabimimetic ligands (Lan et al., 1999).
Synthesis and Binding Affinity for CB1 Cannabinoid Receptor
Research into the synthesis of methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide has explored their binding affinity for the CB1 cannabinoid receptor. These studies aim to develop tracers for medical imaging, particularly for positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
Antiviral Evaluation and SAR Studies
A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines structurally related to the compound of interest have been synthesized and evaluated for their antiviral activity. These compounds displayed marked improvements in potency and selectivity, suggesting their potential as effective antiviral agents (Desideri et al., 2019).
Mechanism of Action
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . .
Mode of action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and functional groups. They are known to interact with a variety of biological targets, leading to diverse pharmacological effects .
Result of action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities . .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-18-10-13(15(17-18)23-2)14(20)16-9-11-5-7-19(8-6-11)24(21,22)12-3-4-12/h10-12H,3-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUDLIRTKJHCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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